2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
Description
The compound 2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide features a benzamide scaffold substituted with two fluorine atoms at the 2- and 4-positions of the phenyl ring. This core is linked to an imidazo[2,1-b][1,3]thiazole moiety via a phenyl group at position 2. Imidazo[2,1-b]thiazoles are bicyclic heterocycles known for diverse pharmacological activities, including kinase inhibition and enzyme modulation . The fluorine substitutions likely enhance metabolic stability and membrane permeability, while the benzamide group contributes to hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-12-4-5-14(15(20)9-12)17(24)21-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)22-16/h1-5,8-10H,6-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGGTFMIEGXHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in a suitable solvent, such as benzene, for 2-4 hours . The product is then isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant anticancer activities. The structural characteristics of 2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide suggest potential effectiveness against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. Studies have shown that thiazole derivatives can inhibit tumor growth and metastasis in vitro and in vivo .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit bacterial growth:
- In Vitro Studies : Various studies report that thiazole-containing compounds exhibit activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antimicrobial efficacy .
Anticonvulsant Effects
Recent studies have explored the anticonvulsant properties of thiazole derivatives. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits for epilepsy:
- Case Studies : In animal models, certain thiazole derivatives have demonstrated significant anticonvulsant effects, suggesting that this compound could be a candidate for further development in treating seizure disorders .
Carbonic Anhydrase Inhibition
The compound has been evaluated for its potential as a carbonic anhydrase inhibitor:
- Research Findings : A series of thiazole derivatives were synthesized and tested for their inhibitory activity against carbonic anhydrase III. The presence of specific functional groups was found to enhance this activity significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Fluorine Substituents | Increased lipophilicity and improved bioavailability |
| Thiazole Ring | Enhanced anticancer and antimicrobial properties |
| Imidazole Moiety | Potential modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle and Pharmacophore Variations
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Molecular Formula : C25H24ClN7OS
- Key Features: Quinoxaline-carboxamide substituent instead of difluorobenzamide. Piperazine-methyl group at position 3 of the imidazothiazole.
- Activity : Potent SIRT1 agonist (NAD⁺-dependent deacetylase) with applications in metabolic and age-related diseases .
- The piperazine group improves solubility but may reduce blood-brain barrier penetration compared to the lipophilic difluorophenyl group .
Butamisole (2-Methyl-N-(3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl)propanamide)
- Molecular Formula : C16H20N3OS
- Key Features :
- Propanamide substituent instead of benzamide.
- Tetrahydroimidazothiazole (saturated heterocycle).
- Activity : Anthelmintic agent targeting parasitic nematodes .
- Comparison : Saturation of the imidazothiazole ring in butamisole reduces aromaticity, possibly altering target specificity. The propanamide group offers less steric hindrance than benzamide, favoring interactions with parasitic enzymes .
Substituent Effects on Physicochemical Properties
Fluorine vs. Trifluoromethoxy Substitutions
- Target Compound : 2,4-Difluorophenyl group increases electronegativity and lipophilicity (clogP ~3.5).
- N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ():
- Trifluoromethoxy group enhances metabolic resistance but may increase molecular weight (MW 452.5 vs. 369.4 for the target compound).
- Impact : Fluorine substituents improve bioavailability, while bulkier groups like trifluoromethoxy may hinder diffusion .
Tautomerism and Stability
- Target Compound : The imidazo[2,1-b]thiazole core is aromatic and planar, favoring stability. IR and NMR data () confirm the absence of tautomerism, unlike 1,2,4-triazole derivatives that exhibit thione-thiol equilibria .
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
- Exist as thione tautomers with νC=S bands at 1247–1255 cm⁻¹, contrasting with the rigid imidazothiazole in the target compound.
Enzyme Targets
- SRT1720: The quinoxaline-carboxamide mimics acetylated lysine, critical for SIRT1 activation .
- T0901317 : Sulfonamide and fluorinated groups confer inverse agonism at RORα/γ, a nuclear receptor .
Biological Activity
2,4-Difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that the imidazothiazole moiety plays a crucial role in its anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. The difluorophenyl group is believed to enhance lipophilicity and cellular uptake.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Studies
-
In vitro Studies :
- A study reported that the compound displayed IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and breast cancer (MCF-7) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Another investigation highlighted its efficacy against pancreatic cancer cells (SUIT-2), showing a GI50 value of approximately 4 µM.
-
In vivo Studies :
- Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in tumor tissues compared to controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. However, further studies are necessary to fully elucidate its metabolism and excretion pathways.
Q & A
Q. Q1. What are the recommended synthetic routes for 2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, and how can intermediates be optimized?
Methodological Answer : The synthesis typically involves coupling a 2,4-difluorobenzoyl chloride derivative with a 3-(imidazo[2,1-b]thiazol-6-yl)aniline intermediate. Key steps include:
- Intermediate Preparation : Use Heck reactions or Suzuki coupling to functionalize the imidazothiazole core (e.g., 3-iodothioanisole coupling followed by oxidation/demethylation) .
- Amide Bond Formation : React the benzoyl chloride with the aniline derivative in pyridine or DMF under nitrogen, monitored by TLC .
- Purification : Employ flash column chromatography (hexane/ethyl acetate gradients) to isolate the final product, with yields often ranging from 20–65% depending on substituents .
Q. Q2. How can structural characterization challenges (e.g., low solubility) be addressed for this compound?
Methodological Answer :
- NMR Analysis : Use deuterated DMSO or CDCl₃ for solubility. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
- X-ray Crystallography : Grow crystals via slow evaporation (methanol/CHCl₃). Evidence of intermolecular hydrogen bonds (N–H⋯N) stabilizes the crystal lattice, aiding structure determination .
- LC-MS : Confirm molecular weight (expected [M+H]+ ~432–440) and detect impurities .
Advanced Research Questions
Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) against biological targets like sirtuins or urease?
Methodological Answer :
- Targeted Modifications : Synthesize analogs with variations in fluorination (e.g., 2,4-difluoro vs. monofluoro) or imidazothiazole substituents (e.g., sulfonate vs. methoxy groups) to assess potency .
- Enzyme Assays : Conduct urease inhibition assays (e.g., Berthelot method) at pH 6.8, comparing IC₅₀ values. For sirtuins, use fluorometric assays with NAD⁺-dependent substrates .
- Data Interpretation : Cross-validate activity with docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with SIRT1 catalytic residues) .
Q. Q4. How can conflicting cytotoxicity data in primary screenings be resolved?
Methodological Answer :
- Dose-Response Curves : Re-test compounds at 5–10 concentrations (10-fold dilutions) across 60+ cell lines (e.g., NCI-60 panel) to distinguish true activity from false positives .
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) or ER stress markers (e.g., CHOP, GRP78) to confirm on-target effects .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations to mitigate false negatives due to poor bioavailability .
Q. Q5. What computational methods are suitable for predicting metabolic stability or blood-brain barrier (BBB) penetration?
Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to compute logP (optimal range: 2–4), topological polar surface area (<90 Ų), and P-glycoprotein substrate likelihood .
- BBB Permeability : Apply the MOE-based BBB model; imidazothiazole derivatives with logBB >0.3 are prioritized for glioblastoma studies .
- Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) using Schrödinger’s BioLuminate .
Data Contradiction & Optimization
Q. Q6. How should researchers address low yields in multi-step syntheses (e.g., <50% in final coupling)?
Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ for Heck reactions) or bases (e.g., K₂CO₃ vs. Et₃N) to improve efficiency .
- Intermediate Stability : Protect reactive groups (e.g., Boc for amines) and avoid prolonged storage of light-sensitive intermediates .
- Scale-Up Adjustments : Use microwave-assisted synthesis for time-sensitive steps (e.g., imidazothiazole cyclization) .
Q. Q7. How can discrepancies between in vitro and in vivo activity be mitigated?
Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models. Adjust dosing regimens if rapid clearance is observed .
- Metabolite Screening : Identify active metabolites via LC-MS/MS and test their standalone activity .
- Species-Specific Factors : Compare target homology (e.g., human vs. murine SIRT1) and use transgenic models if divergence is significant .
Analytical & Technical Challenges
Q. Q8. What advanced techniques validate target engagement in cellular models?
Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts post-treatment to confirm direct binding .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) using immobilized SIRT1 or urease .
- CRISPR-Cas9 Knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
